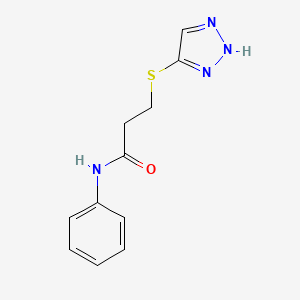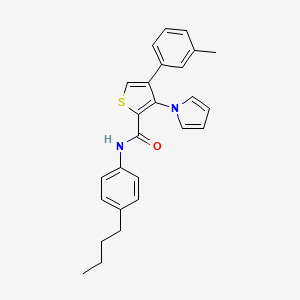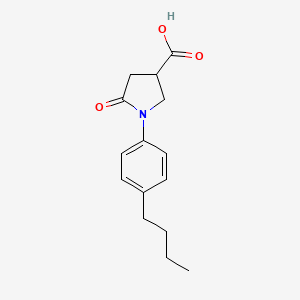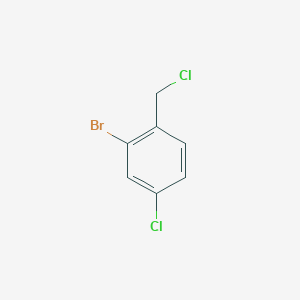
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide, also known as PTSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTSA is a member of the triazole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is not fully understood, but it is believed to be due to its ability to interact with cellular proteins and enzymes. N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. In cancer cells, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to have a low toxicity profile, making it a promising candidate for further development. In addition, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been shown to have good stability and solubility, which are important factors for drug development. N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has also been found to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
实验室实验的优点和局限性
One of the main advantages of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is its versatility. It can be easily synthesized and modified to suit different applications. In addition, its low toxicity profile and good stability make it a safe and reliable compound for lab experiments. However, one of the limitations of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is its limited solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for the research and development of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide. One area of interest is the development of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide as a potential antimicrobial agent. Further studies are needed to determine its efficacy against different bacterial strains and to investigate its mechanism of action. Another area of interest is the development of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide as a cancer therapeutic agent. More studies are needed to determine its efficacy in vivo and to investigate its potential side effects. Finally, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has potential applications in the field of materials science, such as in the development of nanomaterials and sensors.
合成方法
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide can be synthesized through a one-pot reaction between N-phenylacrylamide and sodium azide. The reaction is catalyzed by copper(I) iodide and the product is obtained in high yield. This method is simple and efficient, making it suitable for large-scale production.
科学研究应用
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
属性
IUPAC Name |
N-phenyl-3-(2H-triazol-4-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-10(13-9-4-2-1-3-5-9)6-7-17-11-8-12-15-14-11/h1-5,8H,6-7H2,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKFWBNVVSKSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)
![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)
![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)

![4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2751882.png)
![Methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2751883.png)
![7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2751888.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2751890.png)